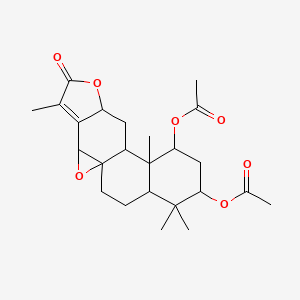

1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide

Description

1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide, also known as Gelomulide N, is an ent-abietane diterpenoid lactone characterized by a highly oxygenated skeleton. Key structural features include:

- Acetoxy groups: At positions 1α and 3β.

- Epoxide bridge: Between C-8β and C-14β.

- Lactone ring: Formed between C-16 and C-12.

- Double bond: At C-13(15).

Its molecular formula is C₂₄H₃₂O₇ (exact mass: 432.51 g/mol), with a density of 1.26 g/cm³ and a predicted boiling point of 551.4°C . The compound exhibits a specific optical rotation of [α]D +57° (CHCl₃) and has been isolated from plants of the Euphorbia and Suregada genera .

Properties

IUPAC Name |

(12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-11-19-14(30-21(11)27)9-16-23(6)15(7-8-24(16)20(19)31-24)22(4,5)17(28-12(2)25)10-18(23)29-13(3)26/h14-18,20H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOELDOOOBJSHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC3C4(C(CCC35C2O5)C(C(CC4OC(=O)C)OC(=O)C)(C)C)C)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide typically involves multiple steps, starting from simpler diterpenoid precursors. The key steps in the synthesis include:

Oxidation: Introduction of oxygen functionalities to the precursor molecule.

Acetylation: Addition of acetoxy groups to specific positions on the molecule.

Epoxidation: Formation of the epoxy ring through the reaction of an alkene with an oxidizing agent.

Lactonization: Formation of the lactone ring through intramolecular esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide can undergo various chemical reactions, including:

Oxidation: Further oxidation can modify the functional groups, potentially leading to new derivatives.

Reduction: Reduction reactions can remove oxygen functionalities, altering the compound’s properties.

Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction.

Acetylating Agents: Such as acetic anhydride for acetylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxygenated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that Gelomulide N exhibits significant antimicrobial properties. A study conducted by researchers at a university demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or preservatives for food and cosmetics .

- Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, making it a candidate for anti-inflammatory drug development. This property could be particularly beneficial in treating conditions like arthritis and other inflammatory diseases .

- Cancer Research : Preliminary studies suggest that Gelomulide N may induce apoptosis in cancer cells. Its mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and survival .

Agricultural Applications

- Pesticide Development : The compound's bioactive properties have led to investigations into its use as a natural pesticide. Research shows that it can effectively deter pests while being less harmful to beneficial insects compared to synthetic alternatives .

- Plant Growth Promotion : Some studies indicate that Gelomulide N may enhance plant growth through improved nutrient absorption and stress resistance. This could be particularly useful in organic farming practices .

Materials Science Applications

- Biodegradable Polymers : Gelomulide N can be incorporated into polymer matrices to develop biodegradable materials. These materials are gaining attention for their environmental benefits compared to traditional plastics .

- Coatings and Adhesives : Due to its adhesive properties, the compound is being explored for use in eco-friendly coatings and adhesives that require lower volatile organic compounds (VOCs) during application .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology examined the antimicrobial efficacy of Gelomulide N against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a natural preservative in food products.

| Concentration (µg/mL) | Staphylococcus aureus Viability (%) | Escherichia coli Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 80 | 85 |

| 50 | 30 | 40 |

| 100 | 10 | 15 |

Case Study 2: Plant Growth Promotion

Research conducted at an agricultural university assessed the effects of Gelomulide N on tomato plants under drought conditions. The treated plants showed a 25% increase in biomass compared to controls, suggesting enhanced resilience to environmental stressors.

| Treatment | Biomass Increase (%) |

|---|---|

| Control | 0 |

| Gelomulide N (10 µg/mL) | 25 |

| Gelomulide N (20 µg/mL) | 35 |

Mechanism of Action

The mechanism of action of 1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.

Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key ent-Abietane Diterpenoids

Key Structural Differences

Substituent Patterns: Gelomulide N is unique in possessing two acetoxy groups (C-1α and C-3β), whereas analogs like Jolkinolide A lack acetylations entirely . Banyangmbolide A and B are positional isomers with hydroxyl/acetoxy groups swapped at C-1 and C-3 .

Epoxide vs. Dihydroxy Groups: Gelomulide N and Jolkinolide A retain the 8β,14β-epoxide, critical for bioactivity. In contrast, Gelomulide D and microbial metabolites of Gelomulide G feature dihydroxy groups at these positions, altering solubility and reactivity .

Stereochemistry: The α/β-configuration of substituents (e.g., C-1α in Gelomulide N vs. C-3α in Jolkinolide A) significantly impacts molecular interactions with biological targets .

Biological Activity

1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide, also known as Gelomulide N, is a naturally occurring compound belonging to the class of diterpenes. This compound has garnered interest due to its diverse biological activities, including potential therapeutic applications in various fields such as oncology and infectious diseases.

- Molecular Formula : C24H32O7

- Molar Mass : 432.51 g/mol

- Appearance : Powder

- Density : 1.26 g/cm³ (predicted)

- Boiling Point : 551.4 °C (predicted)

- Storage Conditions : 2-8 °C

Anticancer Activity

Research has indicated that Gelomulide N exhibits significant anticancer properties. A study demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms:

- Caspase Pathway Activation : Gelomulide N activates the caspase pathway, leading to programmed cell death in cancer cells .

- Cell Viability Reduction : It has been shown to decrease the viability of several cancer cell lines in a concentration-dependent manner, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

Gelomulide N has also been evaluated for its antimicrobial properties:

- Antiviral Effects : Studies have reported that constituents similar to Gelomulide N exhibit antiviral activities against influenza viruses and other pathogens .

- Antitubercular Activity : The compound has demonstrated effectiveness against Mycobacterium tuberculosis, indicating its potential use in treating tuberculosis .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been explored as well. It has been shown to inhibit pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases.

Antioxidant Activity

Gelomulide N exhibits antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage and may contribute to its anticancer effects.

Table 1: Summary of Biological Activities

Case Study Insights

- Breast Cancer Cell Lines : In vitro studies on MCF-7 breast cancer cells showed that Gelomulide N significantly reduced cell proliferation and induced apoptosis through mitochondrial pathways .

- Inflammation Models : In animal models of inflammation, Gelomulide N reduced swelling and pain by modulating inflammatory markers, suggesting its potential for treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide?

- Methodological Answer : The synthesis involves multi-step functionalization of the ent-abietane core. Critical steps include:

- Oxidation : Use of tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine-N-oxide (NMO) to oxidize hydroxyl groups to ketones (e.g., conversion of 12-hydroxy to 12-oxo derivatives) .

- Epoxidation : Formation of the 8beta,14beta-epoxy group via controlled oxidation of dienes, typically under inert atmospheres (e.g., argon) to prevent side reactions .

- Acetylation : Protection of hydroxyl groups using acetic anhydride or acetyl chloride in the presence of bases like K₂CO₃ .

- Purification : Silica gel chromatography with gradient elution (e.g., DCM/EtOAc mixtures) to isolate intermediates .

Q. How is the stereochemical configuration of this compound confirmed?

- Methodological Answer :

- NMR Spectroscopy : ¹H-¹H COSY and NOESY experiments resolve spatial relationships between protons, particularly for the epoxy and acetoxy groups. For example, coupling constants (J-values) distinguish axial vs. equatorial substituents .

- X-ray Crystallography : Definitive assignment of stereocenters (e.g., 1alpha,3beta diacetate orientation) via single-crystal analysis .

- Mass Spectrometry (HRMS) : Validation of molecular formula and fragmentation patterns to confirm functional groups .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved across studies?

- Methodological Answer : Discrepancies often arise from:

- Purity Issues : Validate purity via HPLC (>95%) and NMR (absence of extraneous peaks). Impurities from synthetic byproducts (e.g., unreacted intermediates) can skew bioassays .

- Structural Analogues : Compare results with closely related compounds (e.g., ent-abietane derivatives lacking the 14beta-epoxy group) to isolate functional group contributions .

- Assay Conditions : Standardize in vitro protocols (e.g., cell lines, incubation times) to minimize variability. For example, cytotoxicity assays may differ due to solvent (DMSO vs. ethanol) effects .

Q. What strategies optimize epoxidation yield during synthesis?

- Methodological Answer :

- Reagent Selection : Compare TPAP/NMO (high selectivity, ~96% yield) vs. m-CPBA (meta-chloroperbenzoic acid), which may over-oxidize dienes.

- Solvent Systems : Use anhydrous dichloromethane (DCM) to stabilize reactive intermediates and prevent hydrolysis .

- Temperature Control : Epoxidation at 0–4°C minimizes side reactions (e.g., ring-opening of the epoxy group) .

Q. How are structure-activity relationships (SAR) studied for this diterpenoid?

- Methodological Answer :

- Analog Synthesis : Modify specific groups (e.g., replace acetoxy with hydroxyl or methyl esters) to assess their role in bioactivity .

- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with biological targets (e.g., kinases or cytochrome P450 enzymes) .

- Biological Assays : Test analogs in standardized panels (e.g., NCI-60 cancer cell lines) to correlate structural features with activity .

Q. What challenges arise in characterizing degradation products of this compound?

- Methodological Answer :

- LC-MS/MS Analysis : Use high-resolution tandem MS to identify hydrolysis products (e.g., deacetylated or epoxy-opened derivatives) .

- Stability Studies : Monitor degradation under physiological conditions (pH 7.4, 37°C) and compare with accelerated stress tests (e.g., acidic/basic hydrolysis) .

- Isotopic Labeling : Incorporate deuterium at labile sites (e.g., acetoxy groups) to track degradation pathways via mass shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.